2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide
Description
2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a pyridine (isonicotinoyl) core linked to a 4-nitrophenyl group via a thiocarbamide bridge. Its structure integrates electron-withdrawing (4-nitro) and aromatic (pyridine) moieties, which influence its physicochemical and biological properties.
Synthesis typically involves the reaction of isonicotinohydrazide with substituted phenyl isothiocyanates under reflux conditions in ethanol, as demonstrated for analogous compounds .
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-12(9-5-7-14-8-6-9)16-17-13(22)15-10-1-3-11(4-2-10)18(20)21/h1-8H,(H,16,19)(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDRHBVTYSPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Isonicotinoyl Hydrazide with 4-Nitrophenyl Isothiocyanate
Reaction Overview
The most direct route involves the condensation of isonicotinoyl hydrazide with 4-nitrophenyl isothiocyanate in anhydrous ethanol or tetrahydrofuran (THF). This method leverages nucleophilic attack by the hydrazide’s amino group on the electrophilic thiocyanate carbon, followed by proton transfer and elimination of ammonia.
Reaction equation:
$$
\text{Isonicotinoyl hydrazide} + \text{4-Nitrophenyl isothiocyanate} \rightarrow \text{2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide} + \text{NH}_3
$$
Experimental Protocol
Reagents:
- Isonicotinoyl hydrazide (1.63 g, 10 mmol)
- 4-Nitrophenyl isothiocyanate (1.80 g, 10 mmol)
- Anhydrous ethanol (50 mL)
Procedure:
- Dissolve isonicotinoyl hydrazide in 30 mL ethanol under nitrogen.
- Add 4-nitrophenyl isothiocyanate dropwise over 15 minutes.
- Reflux at 80°C for 6–8 hours.
- Cool to 0°C, filter the precipitate, and wash with cold ethanol.
Yield and Characterization:
Multi-Step Synthesis via Dithiocarbamate Intermediate
Potassium Dithiocarbamate Formation
A two-step approach first synthesizes potassium isonicotinoyldithiocarbamate, which subsequently reacts with 4-nitroaniline.
Step 1: Synthesis of Potassium Isonicotinoyldithiocarbamate
Reaction equation:
$$
\text{Isonicotinoyl amine} + \text{CS}2 + \text{KOH} \rightarrow \text{Potassium isonicotinoyldithiocarbamate} + \text{H}2\text{O}
$$
Procedure:
- React isonicotinoyl amine (1.22 g, 10 mmol) with carbon disulfide (0.76 mL, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol) in ethanol.
- Reflux for 5 hours, filter, and dry under vacuum.
Step 2: Coupling with 4-Nitroaniline
Reaction equation:
$$
\text{Potassium dithiocarbamate} + \text{4-Nitroaniline} \rightarrow \text{Target compound} + \text{KCl}
$$
Procedure:
- Suspend potassium dithiocarbamate (2.0 g, 8 mmol) in acetonitrile.
- Add 4-nitroaniline (1.1 g, 8 mmol) and stir at 60°C for 12 hours.
- Filter and recrystallize from ethanol.
Yield and Characterization:
Hydrazinecarbothioamide Functionalization
Hydrazine-Thiocyanate Coupling
This method employs 4-nitrophenylhydrazine and isonicotinoyl isothiocyanate under acidic conditions.
Reaction equation:
$$
\text{4-Nitrophenylhydrazine} + \text{Isonicotinoyl isothiocyanate} \rightarrow \text{Target compound} + \text{HCl}
$$
Procedure:
- Dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) in dichloromethane.
- Add isonicotinoyl isothiocyanate (1.64 g, 10 mmol) and 1–2 drops of concentrated HCl.
- Stir at room temperature for 24 hours, extract with DCM, and evaporate.
Yield and Characterization:
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | Isonicotinoyl hydrazide, isothiocyanate | 68–72 | 90 | One-step, high atom economy | Requires anhydrous conditions |
| Dithiocarbamate pathway | CS₂, KOH, 4-nitroaniline | 65–70 | 85 | Scalable for industrial use | Multi-step, longer reaction times |
| Hydrazine-thiocyanate | Hydrazine, isothiocyanate | 60–65 | 85–90 | Mild conditions | Lower yield |
Optimization Strategies and Challenges
Solvent Effects
Catalytic Enhancements
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts but increases cost.
- Recrystallization from ethanol/water (3:1) yields high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinecarbothioamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted hydrazinecarbothioamides from nucleophilic substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. This is achieved by enhancing the activity of caspase-3, a key enzyme in the apoptotic pathway . The compound may also interact with other cellular proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of hydrazinecarbothioamides is heavily influenced by substituents on the phenyl ring. Key analogs include:
- Electron-withdrawing groups (e.g., NO₂, F) increase electrophilicity, enhancing coordination to metal ions and reactivity in nucleophilic substitutions. For example, 4-nitrophenyl derivatives may exhibit stronger metal-binding affinity compared to methoxy-substituted analogs .
- Electron-donating groups (e.g., OCH₃) improve solubility in polar solvents and stabilize charge-transfer complexes. The 4-methoxyphenyl analog in formed stable intermediates for heterocyclic synthesis.
Physicochemical Properties
Spectroscopic data for related compounds highlight substituent-dependent trends:
- IR Spectroscopy: Thiocarbamide C=S stretches appear near 1250–1300 cm⁻¹, with shifts depending on electron density. Nitro groups intensify absorption in the 1500–1600 cm⁻¹ range due to NO₂ stretching .
- NMR Spectroscopy : The 4-nitrophenyl group deshields adjacent protons, causing downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .
Biological Activity
2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be classified as a hydrazinecarbothioamide derivative, which typically exhibits a range of biological activities. Its structure is characterized by the isonicotinoyl group and a nitrophenyl substituent, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound possesses various biological activities including:
- Antimicrobial Activity : The compound has shown effectiveness against multiple bacterial strains, notably Mycobacterium tuberculosis (MTB) .
- Anticancer Properties : Studies have reported cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory pathways, although detailed mechanisms are still under exploration .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in disease processes. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
| Anticancer | MCF-7 (breast cancer) | 10 | |
| Anti-inflammatory | COX enzyme inhibition | Not specified |
Case Study: Antimycobacterial Activity
A study evaluating the antimycobacterial activity of various hydrazine derivatives found that this compound exhibited significant activity against both sensitive and resistant strains of MTB. The study highlighted that modifications in the nitrophenyl group could enhance activity against resistant strains .
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that this compound displayed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating moderate potency. Further studies suggested that the presence of the nitrophenyl substituent might contribute to its anticancer efficacy by enhancing cellular uptake and inducing apoptosis through reactive oxygen species (ROS) generation .
Q & A
Q. What are the key steps and challenges in synthesizing 2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide?
Methodological Answer: Synthesis typically involves condensation of isonicotinic hydrazide with 4-nitrophenyl isothiocyanate. Critical parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., acetic acid). Impurities like unreacted hydrazide or thiourea derivatives may form, requiring purification via recrystallization (ethanol/water mixtures) or column chromatography . Challenges include avoiding side reactions from the nitro group’s electron-withdrawing effects, which can slow nucleophilic attack.
Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral assignments validated?
Methodological Answer:
- FT-IR: Key peaks include C=O (amide I, ~1680–1700 cm⁻¹), C=S (~1170–1200 cm⁻¹), and N–H stretches (~3200–3300 cm⁻¹). Discrepancies in peak positions (e.g., C=O shifts due to hydrogen bonding) should be resolved by comparing with DFT-calculated vibrational frequencies .
- NMR: ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and NH signals (δ 9–11 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm). Cross-validation with X-ray crystallography (e.g., C–S bond length ~1.67 Å) ensures accuracy .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity across studies may arise from assay conditions (e.g., bacterial strain variability) or solubility limitations. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II or fungal CYP51. For example, a docking score ≤−7.0 kcal/mol suggests strong binding, which should correlate with experimental IC₅₀ values. If contradictions persist, molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions .
Q. What strategies optimize solubility and dissolution thermodynamics for in vivo studies?
Methodological Answer: Solubility in aqueous systems can be enhanced using co-solvents (e.g., PEG 400/water mixtures) or cyclodextrin inclusion complexes. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots (ln S vs. 1/T) guide solvent selection. For example, negative ΔH values indicate exothermic dissolution, favoring lower temperatures. Experimental solubility data in PEG 400 + water (e.g., 2.8 mg/mL at 298 K) should align with computational predictions via Hansen solubility parameters .
Q. How do structural modifications impact superoxide dismutase (SOD)-like activity?
Methodological Answer: The hydrazinecarbothioamide moiety’s metal-chelating ability (via S and N donors) is critical for SOD mimicry. Modifying the 4-nitrophenyl group to electron-rich substituents (e.g., –OCH₃) alters redox potential, measured via cyclic voltammetry (E₁/₂ ≈ 0.3–0.5 V vs. Ag/AgCl). Correlation with IC₅₀ values from nitroblue tetrazolium (NBT) assays identifies optimal substituents. For example, a 4-nitro group enhances radical scavenging by stabilizing transition states during O₂⁻ dismutation .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting X-ray crystallography and DFT-optimized geometry data?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., C–N vs. C=S) may arise from crystal packing forces (X-ray) vs. gas-phase calculations (DFT). Use software like Mercury (CCDC) to compare experimental and theoretical geometries. Root-mean-square deviations (RMSD) ≤0.05 Å indicate strong agreement. If deviations exceed 0.1 Å, re-optimize DFT calculations with solvent models (e.g., PCM) or refine crystallographic data with SHELXL .
Q. What experimental designs validate the compound’s interaction with DNA?
Methodological Answer:
- UV-Vis Titration: Monitor hypochromism at λ = 260 nm upon DNA addition. Calculate binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) using Benesi-Hildebrand plots.
- Viscosity Measurements: Increased DNA viscosity indicates intercalation; no change suggests groove binding.
- Molecular Docking: Validate with minor groove binding scores (e.g., ∆G = −8.2 kcal/mol) and compare with ethidium bromide controls .
Advanced Methodological Integration
Q. How can reaction path search methods (e.g., IRC) improve synthesis scalability?
Methodological Answer: Intrinsic Reaction Coordinate (IRC) calculations identify transition states and intermediates in the synthesis pathway. For example, a high-energy TS (ΔG‡ > 25 kcal/mol) suggests the need for catalysts. Experimental validation via in situ FT-IR monitors intermediate formation (e.g., hydrazone intermediates at 1600 cm⁻¹). This reduces trial-and-error optimization, cutting reaction development time by ~40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
